molecular formula C18H23NO6 B15029206 Dimethyl 5,5'-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate

Dimethyl 5,5'-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate

Katalognummer: B15029206
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: IFJUZSKGIZWJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate is an organic compound with the molecular formula C18H23NO6 It is characterized by the presence of two furan rings and a tert-butylimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate typically involves the reaction of dimethyl furan-2,5-dicarboxylate with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate include:

Uniqueness

What sets Dimethyl 5,5’-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate apart from similar compounds is its unique combination of furan rings and tert-butylimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C18H23NO6

Molekulargewicht

349.4 g/mol

IUPAC-Name

methyl 5-[[tert-butyl-[(5-methoxycarbonylfuran-2-yl)methyl]amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H23NO6/c1-18(2,3)19(10-12-6-8-14(24-12)16(20)22-4)11-13-7-9-15(25-13)17(21)23-5/h6-9H,10-11H2,1-5H3

InChI-Schlüssel

IFJUZSKGIZWJMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N(CC1=CC=C(O1)C(=O)OC)CC2=CC=C(O2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.